molecular formula C15H13N3O3 B5716020 N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide

N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B5716020
M. Wt: 283.28 g/mol
InChI Key: WITUCZUUHSZEIU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPN or MPNA and has been synthesized using different methods. In

Mechanism of Action

The mechanism of action of N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or proteins.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties in animal models. It has also been shown to have a cytotoxic effect on cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its potential as a drug candidate. It has also been used as a fluorescent probe for imaging applications. However, one limitation is that its mechanism of action is not well understood.

Future Directions

There are several future directions for research on N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide. One direction is to further study its potential as a drug candidate, particularly in the treatment of inflammatory diseases and cancer. Another direction is to explore its potential as a corrosion inhibitor in the oil and gas industry. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been achieved through different methods. One of the most commonly used methods is the reaction between 4-methyl-2-pyridinecarboxaldehyde and 3-nitrobenzaldehyde in the presence of acetic anhydride and pyridine. The resulting product is then treated with acryloyl chloride to obtain N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide.

Scientific Research Applications

N-(4-methyl-2-pyridinyl)-3-(3-nitrophenyl)acrylamide has been used in various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. It has also been used in the development of fluorescent probes for imaging applications. Additionally, it has been studied for its potential as a corrosion inhibitor in the oil and gas industry.

properties

IUPAC Name

(E)-N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-11-7-8-16-14(9-11)17-15(19)6-5-12-3-2-4-13(10-12)18(20)21/h2-10H,1H3,(H,16,17,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITUCZUUHSZEIU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)prop-2-enamide

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